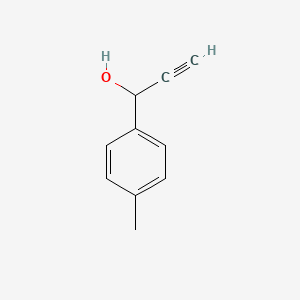

1-(p-Tolyl)prop-2-yn-1-ol

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide. Another method includes the palladium-catalyzed coupling of p-tolyl iodide with propargyl alcohol in the presence of a copper co-catalyst and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

化学反应分析

Types of Reactions: 1-(p-Tolyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Produces p-tolylpropiolic acid or p-tolylpropiolaldehyde.

Reduction: Yields 1-(p-Tolyl)propan-2-ol.

Substitution: Results in compounds like 1-(p-Tolyl)prop-2-yn-1-chloride.

科学研究应用

Organic Synthesis

1-(p-Tolyl)prop-2-yn-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. It has been utilized in various reactions, including:

- Alkyne Additions : The compound participates in highly enantioselective alkyne additions to aldehydes, yielding propargylic alcohols with high optical purity. For instance, a study reported a 93% enantiomeric excess when reacting with specific catalysts .

| Reaction Type | Yield | Enantiomeric Excess |

|---|---|---|

| Alkyne Addition to Aldehydes | 69% | 93% |

Medicinal Chemistry

Research into the biological activities of this compound has revealed potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa. The compound's structure allows it to interfere with bacterial biofilm formation and virulence factor production .

Biochemical Applications

The compound interacts with various biomolecules, influencing cellular processes:

- Enzyme Interactions : It has been shown to affect enzyme activity within metabolic pathways, potentially leading to altered gene expression and metabolic flux .

Case Study 1: Asymmetric Synthesis

A notable study demonstrated the use of this compound in asymmetric synthesis. The researchers successfully synthesized propargylic alcohols using this compound as a precursor, achieving high yields and enantioselectivity through optimized catalytic conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results highlighted its effectiveness against biofilm-forming bacteria, suggesting potential for development into new antimicrobial agents .

作用机制

The mechanism of action of 1-(p-Tolyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

相似化合物的比较

Propargyl alcohol (2-propyn-1-ol): The simplest propargylic alcohol, used as a building block in organic synthesis.

3-(4-Methylphenyl)-2-propyn-1-ol: A closely related compound with similar structural features and reactivity

Uniqueness: 1-(p-Tolyl)prop-2-yn-1-ol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties.

生物活性

1-(p-Tolyl)prop-2-yn-1-ol, also known as p-tolyl propargyl alcohol, is an organic compound with the molecular formula . Its unique structure, characterized by a propargyl alcohol moiety and a p-tolyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including:

- Palladium-Catalyzed Coupling : This method involves the reaction of p-tolyl iodide with propargyl alcohol under specific conditions to yield high purity and yield.

- Reaction with Formaldehyde : A common approach is to react p-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.

These synthetic routes are crucial for producing the compound for biological testing and application .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of this compound can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding interactions, while the alkyne moiety can engage in π–π stacking interactions with biomolecules. These interactions facilitate modulation of various biochemical pathways, enhancing its therapeutic potential .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : The compound has shown promising results against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.

- Anticancer Activity : In vitro studies indicate that it can effectively target cancer cells while sparing normal cells, which is critical for minimizing side effects during treatment.

- Mechanistic Insights : Investigations into its mechanism have revealed that it may affect multiple signaling pathways involved in cell proliferation and survival.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(p-Tolyl)prop-2-yn-1-ol, and how can purity be optimized?

- Methodology : Propargylation of p-tolualdehyde via nucleophilic addition using propargyl alcohol derivatives (e.g., Grignard or organozinc reagents) under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using TLC and confirm structure via -NMR (aromatic protons at δ 7.2–7.4 ppm, alkyne proton at δ 2.5–3.0 ppm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat), handle in a fume hood, and store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation. Avoid contact with oxidizing agents due to alkyne reactivity. Follow hazard statements H314 (skin corrosion) and H227 (flammability) as per SDS .

Q. How should researchers characterize the structural identity of this compound?

- Techniques : Combine -/-NMR for functional group identification (e.g., alkyne carbons at 70–90 ppm), FT-IR (O-H stretch ~3300 cm, C≡C stretch ~2100 cm), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Cross-reference with crystallographic data if available .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

- Approach : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate data with R-factor convergence (<5%) and analyze residual electron density maps to detect disorder. Compare with analogous structures (e.g., 1-(p-Tolyl)ethanol) to identify stereoelectronic effects .

Q. What strategies are effective in resolving contradictory reactivity data in propargyl alcohol derivatives?

- Analysis : Conduct kinetic studies under controlled conditions (temperature, solvent polarity) to isolate competing pathways (e.g., alkyne vs. alcohol reactivity). Use DFT calculations (Gaussian or ORCA) to model transition states and compare experimental vs. theoretical activation energies. Cross-validate with in-situ IR or Raman spectroscopy .

Q. How can researchers design experiments to probe the catalytic applications of this compound in asymmetric synthesis?

- Experimental Design : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in propargylations of aldehydes. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with derivatizing agents. Optimize solvent (toluene/THF) and temperature (-78°C to RT) to balance reaction rate and selectivity .

Q. Methodological Considerations

Q. What statistical methods should be employed to validate reproducibility in synthetic yields?

- Protocol : Perform triplicate reactions under identical conditions, calculate mean yield ± standard deviation, and apply Student’s t-test to assess significance of variations (>95% confidence interval). Use ANOVA for multi-variable optimization (e.g., catalyst loading, solvent ratios) .

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

- Best Practices : Include detailed experimental sections with molar ratios, reaction times, purification steps, and spectral data (e.g., NMR shifts, IR peaks). Adhere to Beilstein Journal guidelines: limit main text to five representative syntheses; archive additional data in supplementary materials .

Q. Data Reporting & Compliance

Q. What ethical and regulatory standards apply to publishing toxicity data for this compound?

- Compliance : Clearly state that the compound is for research use only (not for human/animal testing) per SDS guidelines. Cite incomplete toxicological profiles and recommend hazard mitigation strategies (e.g., waste neutralization protocols) .

Q. How can researchers leverage open-source tools like PubChem for comparative analysis of structural analogs?

- Workflow : Query PubChem for analogs (e.g., 1-(p-Tolyl)ethanol) using IUPAC names/SMILES strings. Extract physicochemical data (logP, pKa) to predict solubility/reactivity. Validate predictions with experimental assays (e.g., shake-flask method for logP determination) .

属性

IUPAC Name |

1-(4-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRVVPCYHOFMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456481 | |

| Record name | AGN-PC-05IX1O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-07-6 | |

| Record name | AGN-PC-05IX1O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。